molecular formula C17H17ClN2O3S B2801231 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 941886-60-8

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No. B2801231
M. Wt: 364.84
InChI Key: SUMXDADQSHWNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide” is a chemical compound123. It’s used in scientific research and possesses diverse applications due to its unique properties2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN2O4S2 and it has a molecular weight of 400.893.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available in the sources I found.


Scientific Research Applications

Antitubercular Activity

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide and its derivatives have been evaluated for their antitubercular activity. Research shows that these compounds exhibit promising activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL. Additionally, they are non-cytotoxic against the human cancer cell line HeLa, suggesting their safety for further drug development (Nimbalkar et al., 2018).

Anti-inflammatory Properties

Studies have shown that certain derivatives of this compound have anti-inflammatory activity. They were tested for their effectiveness in reducing inflammation and compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990).

Antimicrobial and Antifungal Effects

Research indicates that derivatives of 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide have exhibited significant antibacterial and antifungal activities, making them potential candidates for antimicrobial drugs (Patel & Dhameliya, 2010).

Potential in Anticancer Research

Some derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. They have shown moderate to excellent anticancer activity, suggesting their potential as lead compounds in anticancer drug discovery (Ravinaik et al., 2021).

Nematocidal Activity

Novel derivatives have also been evaluated for their nematocidal activities. Certain compounds have shown promising results against Bursaphelenchus xylophilus, a species of nematodes, indicating their potential use in controlling nematode infestations (Liu et al., 2022).

Safety And Hazards

This product is not intended for human or veterinary use3. For safety and hazards, it’s always recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer.


Future Directions

The future directions of research involving this compound are not specified in the available sources.


Please note that this is a very specific compound and detailed information might not be readily available or it might be under proprietary control. For more detailed information, you might want to reach out to chemical suppliers or research institutions that work with this compound.


properties

IUPAC Name

4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMXDADQSHWNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

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